molecular formula C8H7NO3 B13538985 6-Formyl-5-methylnicotinic acid

6-Formyl-5-methylnicotinic acid

Cat. No.: B13538985
M. Wt: 165.15 g/mol
InChI Key: AQIJOUYTTRKWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Formyl-5-methylnicotinic acid (CAS 1289038-56-7) is a high-value pyridine derivative employed as a versatile building block in organic synthesis and pharmaceutical research . This compound features both a carboxylic acid and a formyl group on its pyridine ring, making it a multifunctional intermediate for constructing more complex molecular architectures. Its structure is ideal for developing active pharmaceutical ingredients (APIs) and fine chemicals. The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . As specified by the GHS, it carries warning labels with hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin and eye irritation and respiratory irritation . This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

6-formyl-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7NO3/c1-5-2-6(8(11)12)3-9-7(5)4-10/h2-4H,1H3,(H,11,12)

InChI Key

AQIJOUYTTRKWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C=O)C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Formyl 5 Methylnicotinic Acid

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) at the 6-position of the pyridine (B92270) ring is expected to be a primary site of chemical reactivity. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the adjacent carboxylic acid group, as well as the electronic and steric effects of the methyl group at the 5-position.

Nucleophilic Addition Reactions

The carbon atom of the formyl group is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate, which can then be protonated to form the final product.

Interactive Table: Plausible Nucleophilic Addition Reactions

NucleophileReagent ExampleExpected ProductGeneral Conditions
CyanideHCN or KCNCyanohydrinAcidic or basic catalysis
Grignard ReagentsRMgX (e.g., CH₃MgBr)Secondary alcoholAnhydrous ether or THF
Organolithium ReagentsRLi (e.g., n-BuLi)Secondary alcoholAnhydrous ether or THF
HydrideNaBH₄, LiAlH₄Primary alcoholProtic or aprotic solvents
AminesRNH₂ (e.g., Aniline)Imine (Schiff base)Mildly acidic conditions
HydroxylamineNH₂OHOximeMildly acidic or basic pH
HydrazineN₂H₄HydrazoneMildly acidic conditions

This table represents expected reactions based on the general reactivity of aldehydes. Specific experimental data for 6-Formyl-5-methylnicotinic acid is needed for confirmation.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the formyl group to a second carboxylic acid group, yielding 5-methylpyridine-3,6-dicarboxylic acid. The choice of oxidant would be crucial to avoid unwanted side reactions on the pyridine ring or with the existing carboxylic acid.

Reduction: The aldehyde is expected to be more readily reduced than the carboxylic acid. Selective reduction to the corresponding alcohol, (5-carboxy-3-methylpyridin-2-yl)methanol, could be achieved using mild reducing agents like sodium borohydride. More potent reducing agents like lithium aluminum hydride might reduce both the aldehyde and the carboxylic acid. The reduction of pyridine rings themselves can also occur under certain conditions, for instance, using samarium diiodide in the presence of water. clockss.org

Interactive Table: Potential Oxidation and Reduction Reactions

Reaction TypeReagentExpected Product
OxidationKMnO₄, H₂O₂5-Methylpyridine-3,6-dicarboxylic acid
OxidationTollens' Reagent (Ag(NH₃)₂⁺)5-Methylpyridine-3,6-dicarboxylic acid
Reduction (Selective)NaBH₄(5-Carboxy-3-methylpyridin-2-yl)methanol
Reduction (Non-selective)LiAlH₄(5-(Hydroxymethyl)-3-methylpyridin-2-yl)methanol
Reduction of Pyridine RingSmI₂/H₂OPiperidine derivative

This table is illustrative. The actual outcome depends on specific reaction conditions.

Condensation and Cyclization Reactions

The aldehyde functionality can participate in various condensation reactions, which are crucial for forming larger molecules. libretexts.org These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond with the elimination of a small molecule, such as water.

Intramolecular cyclization reactions could also be envisaged, potentially involving both the aldehyde and the carboxylic acid group under specific conditions, although such reactions would likely require activation of one or both functional groups.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the 3-position (nicotinic acid scaffold) is a key functional handle for derivatization.

Esterification and Amidation Kinetics and Thermodynamics

The carboxylic acid can be converted to esters and amides through condensation reactions with alcohols and amines, respectively. These reactions are typically catalyzed by acids or require the use of coupling agents.

The kinetics and thermodynamics of these reactions will be influenced by steric hindrance from the adjacent methyl group and the electronic properties of the pyridine ring. Steric hindrance around the carboxylic acid can slow down the rate of esterification. mdpi.com The use of dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of a catalyst can facilitate esterification under mild conditions. organic-chemistry.org

While no specific kinetic or thermodynamic data for the esterification or amidation of this compound is available, studies on related nicotinic acids provide a basis for understanding these processes. google.comgoogle.com

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for pyridinecarboxylic acids, though it often requires harsh conditions. The stability of the resulting carbanion or zwitterionic intermediate is a key factor. Studies on the decarboxylation of various pyridinecarboxylic acids have shown that the position of the carboxyl group and the presence of other substituents significantly affect the reaction's feasibility and mechanism. mdma.chresearchgate.netnih.govstackexchange.com For instance, the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is known to proceed more readily than that of nicotinic (3-carboxylic) or isonicotinic (4-carboxylic) acids due to the stabilization of the intermediate by the nitrogen atom. stackexchange.com The presence of an electron-withdrawing formyl group and an electron-donating methyl group would likely influence the stability of any intermediates in the decarboxylation of this compound.

Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is a complex interplay of the inherent electron-deficient nature of the pyridine nucleus and the influence of the attached functional groups. The nitrogen atom makes the ring less susceptible to electrophilic attack compared to benzene (B151609) but more susceptible to nucleophilic attack. youtube.com

Electrophilic aromatic substitution (EAS) on pyridine rings is notoriously difficult due to the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the ring. masterorganicchemistry.commasterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging.

For this compound, the deactivating effect is compounded by the presence of two electron-withdrawing groups: the 6-formyl group and the 3-carboxylic acid group. These groups, particularly the formyl group, strongly pull electron density from the ring. The 5-methyl group is an electron-donating group, which would typically activate the ring, but its effect is likely overshadowed by the powerful deactivating influence of the nitrogen atom and the two other electron-withdrawing substituents.

Given these factors, electrophilic aromatic substitution on this compound would require extremely harsh reaction conditions. If a reaction were to occur, the substitution would likely be directed to the C-4 position, which is the least deactivated position relative to the electron-withdrawing groups. However, no specific selectivity studies for this compound are readily available in published literature.

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), a reactivity pattern that is the opposite of benzene. masterorganicchemistry.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. openstax.org The presence of strong electron-withdrawing groups further enhances the ring's susceptibility to nucleophilic attack, particularly when these groups are positioned ortho or para to a potential leaving group. openstax.orgwikipedia.org

In this compound, the ring is highly electron-deficient due to the formyl and carboxylic acid groups. While this compound does not have a typical leaving group like a halide, reactions are conceivable under certain conditions. For instance, if a related precursor like 6-chloro-5-methylnicotinic acid were used, nucleophilic substitution at the C-6 position would be highly favored. The reaction would proceed via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. openstax.org Some modern research also suggests that, depending on the specific reactants, these reactions can proceed through a concerted mechanism rather than a stepwise one. nih.gov

The nitrogen atom in the pyridine ring of this compound is basic and can be protonated by an acid. The basicity of the nitrogen is influenced by the electronic effects of the substituents on the ring. Electron-withdrawing groups decrease the basicity (increase the pKa of the conjugate acid), while electron-donating groups increase it.

The table below provides pKa values for related compounds to estimate the acid-base properties of this compound.

Compound NamepKa (Conjugate Acid of Pyridine N)pKa (Carboxylic Acid)
Pyridine5.25N/A
Nicotinic Acid (Pyridine-3-carboxylic acid)4.852.07
6-Methylnicotinic acid~5.0~4.9
This compound (Estimated) < 4.85 ~2-3

Note: The pKa values for this compound are estimated based on the electronic effects of the substituents and are not from direct experimental measurement.

Reaction Pathway Elucidation and Transition State Analysis

Detailed reaction pathway elucidation and transition state analysis for this compound are not available in the scientific literature. Such studies would require sophisticated computational chemistry methods (like Density Functional Theory, DFT) or advanced kinetic experiments.

For a hypothetical nucleophilic aromatic substitution reaction on a related halo-substituted derivative, computational studies would likely focus on:

Energy Profile: Calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.

Transition State Geometry: Determining the bond lengths and angles in the transition state to understand whether the mechanism is concerted or stepwise. nih.gov

Intermediate Stability: Analyzing how the formyl, methyl, and carboxylate groups contribute to the stabilization of the negatively charged Meisenheimer complex.

Influence of Substituents on Reaction Profiles

The substituents on the pyridine ring of this compound have a profound and combined effect on its reactivity.

6-Formyl Group: This is a powerful electron-withdrawing group through both resonance and induction. It strongly deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic attack, especially at the ortho (C-5) and para (C-2) positions relative to itself.

5-Methyl Group: This is an electron-donating group through induction. It has an activating effect on the ring for electrophilic substitution and a deactivating effect for nucleophilic substitution. However, its influence is likely subordinate to the stronger effects of the formyl and carboxyl groups.

3-Carboxylic Acid Group: This is another electron-withdrawing group. It deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. Its position meta to the nitrogen means its resonance effect is less pronounced than a group at the 2, 4, or 6 positions.

Electrophilic Attack: Very difficult and would require forcing conditions.

Nucleophilic Attack: Favored, particularly if a leaving group is present on the ring at positions 2, 4, or 6.

Reactions at the Substituents: The formyl group can undergo typical aldehyde reactions (e.g., oxidation, reduction, condensation), and the carboxylic acid can undergo esterification or amide formation. These reactions may compete with or be used in sequence with reactions on the pyridine ring itself.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Molecular Geometry Optimization

Electronic structure analysis and geometry optimization are foundational computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule and to understand the distribution of its electrons.

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its energy and electronic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches.

Ab initio methods are based on first principles, using only fundamental physical constants, without experimental data.

Density Functional Theory (DFT) is a widely used method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy.

For the related compound, 6-methylnicotinic acid , studies have utilized DFT calculations with basis sets like 6-311+G(d,p) to determine its equilibrium geometry, harmonic frequencies, and electronic properties. jocpr.comresearchgate.net These studies found that the skeleton of 6-methylnicotinic acid is non-planar. jocpr.com However, specific DFT or ab initio computational data for 6-Formyl-5-methylnicotinic acid are not present in the surveyed literature. Such a study would be necessary to determine its optimized geometry, bond lengths, and angles, and to understand how the introduction of the formyl group at the 6-position influences the planarity and electronic distribution compared to its analogues.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. Key applications include the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity.

For 6-methylnicotinic acid, the calculated HOMO-LUMO energy gap is approximately 5.4352 eV, which suggests it is a relatively soft and polarizable molecule. jocpr.com A similar analysis for This compound would be invaluable for predicting its reactivity. The electron-withdrawing nature of the formyl group would be expected to lower the energy of the LUMO and potentially alter the HOMO-LUMO gap, thereby influencing its chemical behavior.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, this would involve studying the rotation around the single bonds connecting the carboxylic acid and formyl groups to the pyridine (B92270) ring.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms (tautomers) that differ in the position of a proton. Nicotinic acid derivatives can exhibit tautomerism, such as lactim-lactam tautomerism.

While studies have investigated tautomerism in related heterocyclic systems, specific conformational and tautomerism studies detailing the stable forms of This compound are not documented in the available literature. Such research would clarify the predominant tautomeric and conformational forms in different environments.

Structure-Reactivity Relationship Modeling

This field uses computational models to correlate a molecule's structure with its chemical reactivity or biological activity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Analogues

QSAR and QSPR models are statistical regression models that relate quantitative molecular descriptors to the activity or property of a series of compounds. These models are crucial in drug design and materials science for predicting the properties of new molecules.

Studies on analogues, such as 6-substituted nicotine (B1678760) derivatives, have used QSAR to understand how different substituents on the pyridine ring affect receptor binding affinity. researchgate.net In one such study, it was found that a combination of the substituent's lipophilicity (π) and its volume accounted for the variation in binding affinity for a series of fifteen analogues. researchgate.net While these studies provide a framework for how modifications to the nicotinic acid scaffold influence activity, no specific QSAR/QSPR models that include This compound have been found.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Red/Yellow regions indicate negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, usually found around hydrogen atoms.

For the analogue 6-methylnicotinic acid, MEP analysis shows electron-rich regions around the two oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, while hydrogen atoms are electron-deficient. jocpr.com A theoretical MEP analysis of This compound would be expected to show significant negative potential around the oxygen atoms of both the formyl and carboxylic acid groups, as well as the pyridine nitrogen. This mapping would be essential for understanding its intermolecular interaction patterns, such as hydrogen bonding.

Reaction Mechanism Simulations

Simulations of reaction mechanisms allow for a detailed examination of chemical processes at the molecular level. By modeling the energy and geometry of reactants, products, and intermediate structures, chemists can gain a deeper understanding of how reactions proceed.

Transition state theory is a cornerstone of understanding chemical reactivity. Transition state calculations focus on identifying the highest energy point along a reaction coordinate, known as the transition state. The energy of this state is critical in determining the reaction rate. For a molecule like this compound, with its carboxylic acid and formyl group, several reactions are of interest, including those involving nucleophilic attack on the formyl carbon or reactions at the carboxylic acid group.

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, the principles can be illustrated through similar systems. For instance, in the synthesis of complex natural products containing heterocyclic rings, transition state calculations have been pivotal in understanding cyclization mechanisms and predicting stereoselectivity. bldpharm.com These calculations can determine the feasibility of a reaction pathway and help in optimizing reaction conditions to favor the desired product. bldpharm.com For key reactions of this compound, such as its synthesis or derivatization, computational modeling could predict the most likely reaction pathways and the structures of the transition states involved.

Table 1: Illustrative Parameters from Transition State Calculations for a Hypothetical Reaction

ParameterDescriptionIllustrative Value
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur.15-30 kcal/mol
Reaction Enthalpy (ΔH)The net change in heat content during the reaction.-10 to +10 kcal/mol
Key Bond DistancesDistances between atoms forming or breaking bonds in the transition state.1.5 - 2.5 Å
Imaginary FrequencyA vibrational mode with a negative frequency, characteristic of a transition state.-200 to -500 cm⁻¹

Note: The values in this table are illustrative and represent typical ranges for organic reactions. Specific calculations for this compound would be required for precise data.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Solvation effects refer to the interactions between solvent molecules and the reactants, transition states, and products. These interactions can stabilize or destabilize different species, thereby altering the energy landscape of the reaction.

Studies on the reactivity of substituted nicotinic acids have demonstrated the importance of solvation. For example, research on the reaction of 6-substituted nicotinic acids with diazodiphenylmethane (B31153) in various aprotic solvents has shown that the solvent's dipolarity, polarizability, and hydrogen bond accepting ability all play a role. bldpharm.comscbt.com The reactivity of these acids was analyzed using the Kamlet-Taft solvatochromic equation, which quantifies the contribution of different solvent properties to the reaction rate. bldpharm.com It was found that for nicotinic acids, specific solute-solvent interactions, particularly the solvent's ability to accept a hydrogen bond, can significantly influence the reaction rate by stabilizing the transition state. scbt.com

For this compound, the presence of both a hydrogen bond donor (the carboxylic acid) and acceptor sites (the formyl oxygen and pyridine nitrogen) suggests that its reactivity would also be highly sensitive to the solvent environment. Computational models can simulate these solvation effects, providing a quantitative prediction of how reaction rates will change in different solvents.

Table 2: Solvent Parameters and Their Influence on Reactivity

Solvent ParameterSymbolDescriptionExpected Influence on Reactions of this compound
Dipolarity/PolarizabilityπThe ability of the solvent to stabilize charge separation and dipoles through non-specific dielectric interactions.Increased π may stabilize polar transition states, accelerating the reaction.
Hydrogen Bond AcidityαThe ability of the solvent to donate a hydrogen bond.Solvents with higher α values could stabilize the carboxylate anion if formed, potentially affecting reaction pathways.
Hydrogen Bond BasicityβThe ability of the solvent to accept a hydrogen bond.Solvents with higher β values can stabilize the carboxylic acid proton, influencing its acidity and reactivity.

Molecular Docking and Virtual Screening Principles (e.g., for derivative design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein. Virtual screening is the application of molecular docking and other computational methods to large libraries of compounds to identify those that are most likely to be active. nih.govnih.gov

The process of designing derivatives of this compound for a specific biological target would begin with identifying the three-dimensional structure of the target, often a protein. Molecular docking simulations would then be used to place the parent molecule and its potential derivatives into the active site of the target. A scoring function is used to estimate the binding affinity of each compound, and those with the best scores are considered for synthesis and experimental testing. nih.gov

This approach allows for the rational design of new compounds with improved potency and selectivity. For instance, if the goal were to design an inhibitor, the formyl and methyl groups of this compound could be chemically modified to create a library of new structures. Virtual screening of this library against a target protein would identify derivatives with optimized interactions, such as hydrogen bonds or hydrophobic contacts, leading to enhanced biological activity. nih.gov

Table 3: Key Steps in Molecular Docking and Virtual Screening for Derivative Design

StepDescription
1. Target PreparationObtaining and preparing the 3D structure of the biological target (e.g., a protein), including adding hydrogen atoms and assigning charges.
2. Ligand PreparationGenerating 3D structures of this compound and its derivatives and assigning appropriate chemical properties.
3. Docking SimulationPlacing the ligands into the active site of the target using a docking algorithm to explore various binding poses.
4. Scoring and RankingEvaluating the predicted binding affinity of each ligand pose using a scoring function and ranking the compounds based on their scores.
5. Hit Selection and AnalysisSelecting the top-ranked compounds for further analysis of their binding modes and potential for synthesis and experimental validation.

Advanced Analytical Research Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular structure of 6-Formyl-5-methylnicotinic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts influenced by the electron-withdrawing effects of the formyl and carboxylic acid groups. The proton of the formyl group (CHO) is anticipated to be highly deshielded, appearing as a singlet at approximately 9.5-10.5 ppm. The methyl group protons (CH₃) would resonate in the upfield region, likely around 2.0-2.5 ppm. The acidic proton of the carboxylic acid group (COOH) is expected to be a broad singlet at a chemical shift greater than 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the carboxylic acid and formyl groups are expected at the most downfield positions, typically in the range of 160-200 ppm. The sp²-hybridized carbons of the pyridine ring will resonate between 120 and 160 ppm. The methyl carbon will be found in the most upfield region of the spectrum, generally between 15 and 25 ppm.

2D NMR Spectroscopy: To definitively assign these signals and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring. The HSQC experiment would correlate each proton signal with its directly attached carbon atom. The HMBC spectrum is crucial for identifying longer-range couplings (2-3 bonds), which would, for instance, confirm the connectivity between the formyl proton and its corresponding carbon, as well as the connectivity of the methyl group to the pyridine ring.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Proton Chemical Shift (ppm)
Aromatic CH7.0 - 9.0
Formyl CH9.5 - 10.5
Methyl CH₃2.0 - 2.5
Carboxylic Acid OH> 10

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₈H₇NO₃.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), MS/MS experiments would generate characteristic fragment ions. The fragmentation pattern would likely involve initial losses of small, stable molecules such as H₂O, CO, and CO₂ from the carboxylic acid and formyl groups. For instance, a common fragmentation pathway for nicotinic acid derivatives is the loss of the carboxylic acid group as CO₂. The fragmentation of the pyridine ring itself would yield further diagnostic ions.

Predicted Mass Spectrometry Data
Analysis Expected Observation
Molecular Formula C₈H₇NO₃
Exact Mass 165.0426 g/mol
Ionization Mode ESI Positive: [M+H]⁺ at m/z 166.0499ESI Negative: [M-H]⁻ at m/z 164.0353
Key Fragment Ions (MS/MS) Loss of H₂O (m/z 148)Loss of CO (m/z 138)Loss of CO₂ (m/z 122)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and confirm the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. Strong carbonyl (C=O) stretching vibrations are expected around 1700-1750 cm⁻¹ for the carboxylic acid and 1680-1700 cm⁻¹ for the formyl group. C-H stretching vibrations of the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. The C-N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum. The C=O stretching vibrations would also be observable, although they are typically weaker than in the IR spectrum. The methyl C-H stretching and bending modes would also be present.

Predicted Vibrational Spectroscopy Data
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300
C=O stretch (Carboxylic Acid)1700 - 1750
C=O stretch (Formyl)1680 - 1700
C-H stretch (Aromatic/Methyl)2850 - 3100
C=C, C=N stretch (Pyridine Ring)1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and can provide information about the conjugated systems present. The pyridine ring in this compound, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the formyl and carboxylic acid groups, which are conjugated with the ring, will influence the wavelength of maximum absorbance (λ_max). It is anticipated that the compound will show strong absorbance in the UV region, likely between 200 and 300 nm. The n → π* transitions, associated with the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed as weaker absorption bands at longer wavelengths.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities or starting materials and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A robust HPLC method would be developed and validated to ensure its accuracy, precision, and reliability.

Method Development: A reversed-phase HPLC method would likely be the most suitable approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer would be a critical parameter to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing the retention time and peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with different polarities. Detection would typically be performed using a UV detector set at the λ_max of the compound as determined by UV-Vis spectroscopy.

Method Validation: Once developed, the HPLC method would undergo rigorous validation according to established guidelines (e.g., ICH). This would involve assessing parameters such as:

Specificity: The ability of the method to exclusively measure the analyte in the presence of impurities.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).

HPLC Method Parameters
Parameter Typical Conditions
Stationary Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A: Aqueous Buffer (e.g., 0.1% Formic Acid in Water)B: Organic Modifier (e.g., Acetonitrile)
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., ~260 nm)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

While direct Gas Chromatography (GC) of this compound can be challenging due to its low volatility, the analysis of its more volatile derivatives is a viable approach. For instance, the esterified form, 6-methylnicotinic acid ester, can be produced through the oxidation of 2-methyl-5-ethylpyridine. google.com A process for its production involves heating a mixture of 2-methyl-5-ethylpyridine and sulfuric acid, followed by the addition of nitric acid and subsequent esterification with an alcohol. google.com The resulting 6-methylnicotinic acid ester can then be analyzed by GC, which has shown a yield of 67.9% in specific experiments. google.com This method allows for the separation and quantification of the ester, providing an indirect but effective way to assess the presence and purity of the nicotinic acid derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the direct analysis of this compound and its metabolites in various matrices. This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the detection and quantification of compounds even at trace levels.

LC-MS/MS methods have been successfully developed for the simultaneous determination of nicotinic acid and its metabolites in biological samples like rat plasma. bevital.noresearchgate.net These methods often involve a simple protein precipitation step for sample preparation, followed by chromatographic separation on a suitable column, such as a C18 or a cyano-based column. bevital.noresearchgate.netnih.gov Gradient elution with a mobile phase typically consisting of acetonitrile and water with a modifier like formic acid is commonly employed to achieve optimal separation. bevital.noresearchgate.net

The mass spectrometer, often a triple quadrupole, is operated in selected reaction monitoring (SRM) mode for high specificity and sensitivity. bevital.noresearchgate.net This involves monitoring specific precursor-to-product ion transitions for each analyte. For instance, in the analysis of nicotinic acid and its metabolites, distinct transitions are used for each compound, ensuring accurate identification and quantification. bevital.noresearchgate.net The precision and accuracy of these LC-MS/MS methods are generally high, with reported values well within acceptable limits for bioanalytical assays. bevital.noresearchgate.net

Recent studies on the metabolism of related compounds, such as 6-methylnicotine, have also utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify and characterize oxidative metabolites in urine. nih.gov This highlights the utility of LC-MS based approaches in metabolite profiling and the identification of potential biomarkers of exposure. nih.gov

Here is an interactive data table summarizing typical LC-MS/MS parameters for the analysis of nicotinic acid and its metabolites:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicotinic Acid (NicA)12480
Nicotinamide (B372718) (NA)12380
1-methylnicotinamide (MNA)13794
1-methyl-2-pyridone-5-carboxamide (M2PY)153110
1-methyl-4-pyridone-5-carboxamide (M4PY)153136

Data sourced from studies on the simultaneous determination of nicotinic acid and its metabolites. bevital.noresearchgate.net

Crystallographic Studies

Understanding the three-dimensional structure of this compound in its solid state is essential for comprehending its physical and chemical properties. Crystallographic techniques, particularly single-crystal X-ray diffraction, provide invaluable insights into its molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For nicotinic acid and its derivatives, this technique has been instrumental in elucidating their crystal structures and identifying different polymorphic forms. nih.gov The way molecules pack in a crystal can significantly influence properties like solubility and dissolution rate. nih.gov

Studies on related compounds, such as 6-Methylnicotinic acid, have utilized single-crystal X-ray diffraction to confirm its cell parameters. researchgate.net For example, 6-Methylnicotinic acid has been reported to crystallize in a monoclinic system with the space group P21. researchgate.net The unit cell parameters for a crystal of 6-methylnicotinic acid were determined to be a = 3.8788 (8) Å, b = 13.634 (3) Å, and c = 6.1094 (12) Å with a β angle of 99.85 (2)°. researchgate.net

Electron diffraction tomography is another emerging technique that can be used for structure determination, especially for nanocrystalline materials that are not suitable for conventional X-ray diffraction. nanomegas.com This method was successfully used to solve the crystal structure of nicotinic acid from nanocrystals. nanomegas.com

Here is an interactive data table presenting crystallographic data for 6-Methylnicotinic acid:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)3.8788 (8)
b (Å)13.634 (3)
c (Å)6.1094 (12)
β (°)99.85 (2)

Data for 6-Methylnicotinic acid. researchgate.net

Development of Novel Analytical Techniques for this compound and its Metabolites

The continuous pursuit of more sensitive, rapid, and comprehensive analytical methods is a driving force in chemical research. For this compound and its metabolites, this involves the refinement of existing techniques and the exploration of new analytical platforms.

The development of LC-MS/MS methods with improved sensitivity and reduced matrix effects is an ongoing area of research. researchgate.net This can involve the use of novel stationary phases, more efficient ionization sources, and advanced mass analyzers. Furthermore, the application of chemical derivatization techniques in conjunction with LC-MS can enhance the detection of certain metabolites. nih.gov For instance, derivatization can be used to improve the chromatographic behavior or ionization efficiency of target analytes.

The investigation of metabolic pathways of related compounds, like 6-methylnicotine, and the identification of their metabolites in biological fluids necessitate the development of highly specific and sensitive analytical methods. nih.gov These methods are crucial for biomonitoring studies and for understanding the biotransformation of such compounds in living organisms. As new synthetic nicotine (B1678760) analogs emerge, the need for robust analytical techniques to detect and quantify them and their metabolites becomes increasingly important for public health and regulatory purposes. nih.govrivm.nl

Biochemical and Biological System Research Contexts

Exploration of Metabolic Pathways and Biosynthesis

Understanding the origin and fate of a compound within a biological system is fundamental. This area of research would focus on identifying whether 6-Formyl-5-methylnicotinic acid is a naturally occurring molecule and, if so, how it is produced and transformed.

Investigation of Potential Roles as an Endogenous Metabolite in Model Organisms

An initial step in characterizing a novel compound is to determine if it is an endogenous metabolite, meaning it is naturally produced within an organism. This typically involves sophisticated analytical techniques to screen for the compound's presence in tissues and biofluids of model organisms such as Escherichia coli or the yeast Saccharomyces cerevisiae. To date, published metabolomic studies of these model organisms have not identified this compound as an endogenous metabolite.

Elucidation of Biosynthetic Precursors and Pathways

Should this compound be identified as an endogenous metabolite, the next critical step would be to uncover its biosynthetic pathway. This involves identifying the precursor molecules from which it is synthesized and the sequence of enzymatic reactions that lead to its formation. Research in this area would investigate potential precursors among the broader family of nicotinic acid derivatives and explore enzymatic modifications, such as formylation and methylation, that could lead to the final compound.

Enzymatic Transformations of Nicotinic Acid Derivatives

The biosynthesis of complex molecules from simpler precursors is a hallmark of metabolism. In the context of nicotinic acid, various enzymes are known to catalyze its conversion to other essential molecules. frontiersin.orgnih.gov Industrial biotechnology also leverages microbial enzymes for the synthesis of nicotinic acid from various substrates. frontiersin.orgnih.gov For instance, nitrilases and amidases are key enzymes in the bioconversion of compounds like 3-cyanopyridine (B1664610) and nicotinamide (B372718) into nicotinic acid. frontiersin.orgnih.gov Research into the enzymatic transformations of nicotinic acid would need to explore if any known or novel enzymes are capable of adding a formyl and a methyl group to the pyridine (B92270) ring of nicotinic acid or a related precursor to produce this compound.

In Vitro Studies of Molecular Interactions

Investigating the direct interactions of a compound and its derivatives with biological macromolecules provides insight into its potential physiological effects.

Research on Receptor Binding and Ligand-Target Interactions for Derived Compounds

Nicotinic acid itself is known to interact with specific G protein-coupled receptors, such as GPR109A, which mediates some of its therapeutic effects. nih.govnih.gov A key area of research for derivatives of this compound would be to screen them for binding affinity and activity at these and other receptors. Such studies would help to determine if the specific substitutions on the nicotinic acid scaffold alter its receptor interaction profile. To date, there is no publicly available research detailing the receptor binding properties of this compound derivatives.

Exploration of Enzyme Inhibition/Activation Mechanisms by Derivatives

Many drugs and bioactive compounds exert their effects by modulating the activity of enzymes. Derivatives of nicotinic acid have been studied for their potential to inhibit various enzymes. For example, some nicotinic acid derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.gov Another study explored the inhibitory effects of nicotinic acid derivatives on carbonic anhydrase isozymes. researchgate.net Future research on derivatives of this compound would involve screening them against a panel of enzymes to identify any inhibitory or activating effects, which could point to potential therapeutic applications.

Role in Natural Product Synthesis or Degradation Cycles

A comprehensive search of scientific literature and natural product databases did not yield any evidence of this compound as a known natural product or as an intermediate in any characterized biosynthetic or degradation pathways. The structural motifs of a formyl group and a methyl group on the nicotinic acid backbone are found in various natural compounds, but the specific combination represented by this compound has not been identified in nature or reported as a metabolite in any organism.

Development of Biochemical Probes Utilizing the Compound Structure

There is no available information in the scientific literature regarding the use of this compound as a scaffold or starting material for the development of biochemical probes. The reactive formyl group could theoretically be utilized for conjugation to other molecules, but no such applications have been described in published research.

Data on this compound

While biological data is scarce, basic chemical information is available, primarily from commercial suppliers of research chemicals.

PropertyValueSource
CAS Number 1289038-56-7 bldpharm.com
Molecular Formula C8H7NO3 bldpharm.com
Molecular Weight 165.15 g/mol bldpharm.com

Table 1: Physicochemical Properties of this compound

Applications As Chemical Intermediates and Building Blocks in Research

Precursor in Organic Synthesis

As a precursor, 6-Formyl-5-methylnicotinic acid provides a foundational structure that can be elaborated upon to create more complex molecules. Its distinct functional groups offer multiple reaction pathways for chemists to explore.

The primary application of this compound is as a heterocyclic building block for the synthesis of more intricate molecular structures. bldpharm.com Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new synthetic routes to novel heterocyclic systems is a constant focus of research. The aldehyde and carboxylic acid groups on the molecule can undergo a wide variety of chemical transformations, allowing it to be integrated into larger, polycyclic systems.

The methyl ester of this compound, known as Methyl 6-formyl-5-methylnicotinate, is classified as a material building block. bldpharm.com It is noted for its potential use as an organic monomer for the creation of Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous, crystalline polymers with highly ordered structures, and they are researched for applications in gas storage, catalysis, and sensing. The defined geometry and reactive sites of this building block make it a candidate for constructing these advanced, functional materials. bldpharm.com

Intermediate in Specialized Chemical Synthesis for Research Compounds

Beyond its role as a starting material, the compound serves as a key intermediate in multi-step synthetic pathways, enabling the assembly of specific, targeted research compounds.

The pyridine (B92270) moiety is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Pyridine and its derivatives, like bipyridines, are core components of numerous therapeutics, where the nitrogen atom often improves pharmacokinetic properties such as metabolic stability and cell permeability. nih.govnih.gov

Research in medicinal chemistry actively develops modular approaches to synthesize libraries of compounds for screening. Building blocks like this compound are ideal for this purpose, providing a pyridine core that can be systematically modified. For example, starting from a bipyridine-sulfonamide scaffold, medicinal chemists have successfully developed potent inhibitors for targets like Plasmodium falciparum PI4K kinase, a key enzyme in the malaria parasite. nih.gov The availability of diverse pyridine building blocks is crucial for such discovery efforts. nih.gov

Table 1: Research Applications of Pyridine-Based Scaffolds

Application Area Description Key Feature of Pyridine Example Reference
Drug Discovery Used as a core scaffold for novel therapeutics, including antimalarial and antibacterial agents. Enhances biochemical potency, metabolic stability, and cell permeability. nih.govnih.gov

| Materials Science | Serves as a monomer for creating functional materials like Covalent Organic Frameworks (COFs). | Provides structural rigidity and defined reactive sites for polymerization. | bldpharm.com |

Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgresearchgate.net These reactions are prized in organic synthesis and drug discovery for their atom economy, convergence, and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

The structure of this compound, containing an aldehyde group, makes it a suitable candidate for participating in well-known MCRs. The formyl group can react with amines to form imines in situ, a key step in many MCRs like the Ugi and Strecker reactions. frontiersin.org For example, reactions involving 3-formylchromones (another aldehyde-containing heterocycle) are used to generate complex, peptide-like molecules in a single step. researchgate.netrsc.org While specific MCRs employing this compound are not detailed in readily available literature, its functional groups make it a prime candidate for such efficient, diversity-oriented syntheses.

Table 2: Examples of Multicomponent Reactions

Reaction Name Typical Reactants Product Type Relevance
Ugi Reaction Aldehyde (or Ketone), Amine, Isocyanide, Carboxylic Acid α-Acylamino carboxamide A four-component reaction that can rapidly build peptide-like scaffolds.
Passerini Reaction Aldehyde (or Ketone), Isocyanide, Carboxylic Acid α-Acyloxy carboxamide A three-component reaction useful for creating ester-linked structures.

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (or Thiourea) | Dihydropyrimidinone | Creates heterocyclic compounds with known biological activities. |

Use in Drug Discovery Research as a Synthetic Component

The ultimate goal of using building blocks like this compound is to facilitate the discovery of new drugs. Its utility lies in its role as a synthetic component that allows for the creation of novel molecules designed to interact with biological targets. nih.gov The pyridine scaffold is a key feature in many FDA-approved drugs, and the strategic design of new pyridine-containing molecules is a productive area of medicinal chemistry research. nih.gov By incorporating this building block, researchers can create new chemical entities with unique substitutions, aiming to optimize binding affinity, selectivity, and pharmacokinetic profiles for a desired therapeutic target. nih.gov

Table 3: List of Compounds Mentioned

Compound Name Molecular Formula CAS Number
This compound C₈H₇NO₃ 1289038-56-7
Methyl 6-formyl-5-methylnicotinate C₉H₉NO₃ 2169635-48-5
Pyridine C₅H₅N 110-86-1
5-Methylnicotinic acid C₇H₇NO₂ 3222-49-9
6-Methylnicotinic acid C₇H₇NO₂ 3222-47-7

Construction of Ligand Libraries

The synthesis of ligand libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. nih.gov These libraries are screened against biological targets to identify "hit" compounds with desired activity. While direct and specific examples of the use of this compound in the construction of large-scale ligand libraries are not extensively documented in publicly available research, its structural attributes strongly suggest its potential in this area.

The presence of the formyl and carboxylic acid groups allows for a variety of chemical reactions to introduce diversity. For instance, the formyl group can undergo reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations to append a wide array of different chemical moieties. Simultaneously, the carboxylic acid can be converted to amides, esters, or other derivatives. This dual functionality enables the creation of a large number of distinct molecules from a single starting scaffold, a key principle in combinatorial chemistry. nih.govresearchgate.net The pyridine core itself is a common feature in many approved drugs, making it a desirable scaffold for new drug candidates. lifechemicals.comnih.gov

Scaffold for Structure-Based Drug Design Studies

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize inhibitors. nih.govnih.gov A "scaffold" in this context is a core molecular framework upon which new functionalities can be built to improve binding affinity and selectivity to the target.

Although specific SBDD studies centered on this compound are not prominently reported, its characteristics make it a promising candidate for such endeavors. The nicotinic acid framework is a known privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.govnih.govchemistryjournal.net The formyl group can act as a key interaction point, for example, by forming hydrogen bonds with amino acid residues in the active site of an enzyme.

In the context of kinase inhibitor design, for instance, various heterocyclic scaffolds are employed to target the ATP-binding site. nih.gov A recent study on FGFR4 inhibitors utilized a structurally related 5-formyl-pyrrolo[3,2-b]pyridine scaffold, highlighting the utility of the formyl group in achieving potent and selective inhibition. nih.gov This suggests that this compound could similarly be explored as a scaffold for designing inhibitors against various enzyme targets. The methyl group can also play a crucial role in establishing favorable hydrophobic interactions within a protein's binding pocket.

Future Research Directions and Unaddressed Challenges

Discovery of Novel and Efficient Synthetic Routes

While methods for the synthesis of nicotinic acid derivatives exist, the development of novel, more efficient, and versatile synthetic routes for 6-Formyl-5-methylnicotinic acid remains a primary objective. Current methods for producing related compounds, such as 6-methylnicotinic acid, sometimes involve harsh reaction conditions. patsnap.com For instance, one patented process for preparing 6-methylnicotinic acid involves the non-catalytic oxidation of 2-methyl-5-alkylpyridines with nitric acid at high temperatures and pressures. google.com

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Investigating the intricate details of how reactants convert to products can lead to improved control over reaction outcomes, higher yields, and reduced waste.

For example, in the synthesis of related nicotinic acid derivatives, the precise role of catalysts and the influence of reaction parameters such as temperature and solvent on the reaction pathway are not always fully elucidated. mdpi.combeilstein-journals.org Future studies should employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, to probe these mechanisms. This deeper mechanistic insight will be invaluable for overcoming current synthetic limitations and paving the way for more sophisticated molecular engineering.

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work offers a powerful approach to accelerate research on this compound. nih.gov Computational tools, such as Density Functional Theory (DFT), can be used to predict molecular properties, model reaction pathways, and design new experiments. jocpr.comrsc.org

For instance, computational studies on related molecules like 6-methylnicotinic acid have been used to analyze its structure, vibrational properties, and electronic characteristics. jocpr.com This theoretical framework can help researchers understand structure-activity relationships and rationally design new derivatives with desired properties. nih.gov The challenge lies in refining computational models to more accurately reflect real-world experimental conditions, thereby enhancing their predictive power. The integration of computational screening with high-throughput experimental validation can significantly streamline the discovery of new synthetic routes and applications.

Identification of Undiscovered Biochemical Roles and Pathways

The potential biochemical roles and metabolic pathways of this compound are largely uncharted territories. While related nicotinic acid derivatives are known to be involved in various biological processes, the specific functions of this compound remain to be discovered. ontosight.aichemimpex.com

Future research should aim to investigate its interactions with biological systems. This could involve screening for enzymatic inhibition or activation, exploring its potential as a precursor in biosynthetic pathways, or identifying its metabolic fate in various organisms. Uncovering these biochemical roles could reveal new therapeutic targets and diagnostic markers. The structural similarity to naturally occurring molecules like nicotinic acid suggests that it may play a role in metabolic pathways, but this requires experimental verification. ontosight.aichemimpex.com

Exploration of New Application Avenues in Academic Research

This compound holds potential as a versatile building block for the synthesis of more complex molecules in academic research. Its functional groups—a carboxylic acid and a formyl group—provide reactive sites for a variety of chemical transformations.

Researchers can explore its use in the creation of novel ligands for coordination chemistry, as demonstrated with other nicotinic acid derivatives. researchgate.net It could also serve as a key intermediate in the synthesis of new heterocyclic compounds with potential applications in materials science or as probes for studying biological systems. chemimpex.com The development of new derivatives could lead to compounds with interesting photophysical or electronic properties, opening up new avenues of investigation in materials science and chemical biology. mdpi.com

Q & A

Q. Methodological Answer :

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to predict reactive sites. The 6-position’s electron density is higher due to methyl group hyperconjugation, favoring formylation .
  • Validation : Compare simulated NMR shifts (e.g., 13C^{13}\text{C} for the formyl group at ~190 ppm) with experimental data to confirm regioselectivity .
  • Contradictions : Discrepancies between predicted and observed yields may arise from solvent effects not fully modeled .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

  • NMR : 1H^1\text{H} NMR (DMSO-d₆) shows the formyl proton at δ 9.8–10.2 ppm and methyl protons at δ 2.4–2.6 ppm. 13C^{13}\text{C} NMR confirms the carbonyl (C=O) at ~167 ppm .
  • HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phases for optimal separation. Monitor [M+H]⁺ ions (expected m/z: 180.06) to verify purity .

Advanced: How to resolve spectral overlaps in NMR caused by the formyl and aromatic protons?

Q. Methodological Answer :

  • 2D NMR : Employ HSQC and HMBC to assign cross-peaks between the formyl group and adjacent carbons, distinguishing them from aromatic signals .
  • Solvent Screening : Test deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to shift proton signals. DMSO-d₆ often deshields the formyl group, improving resolution .
  • Contradictions : Temperature-dependent NMR (25–50°C) may reveal dynamic effects in polar solvents .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the formyl group .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How does the stability of this compound vary under different pH conditions?

Q. Methodological Answer :

  • Kinetic Studies : Conduct accelerated stability tests (40°C, 75% RH) across pH 3–8.
    • pH 3–5 : Degradation via hydrolysis of the formyl group (t₁/₂ = 14 days).
    • pH 7–9 : Rapid decomposition (t₁/₂ < 48 hrs) due to nucleophilic attack on the carbonyl .
  • Mitigation : Use lyophilization for long-term storage in acidic buffers (pH 4.5) .

Basic: What are the primary research applications of this compound?

Q. Methodological Answer :

  • Pesticide Metabolites : Acts as a biomarker in studies on neonicotinoid degradation (e.g., imidacloprid metabolism to 6-CNA analogs) .
  • Coordination Chemistry : The formyl group chelates metal ions (e.g., Cu²⁺), enabling applications in catalysis .

Advanced: How to address contradictions in reported LogP values for this compound?

Q. Methodological Answer :

  • Experimental vs. Calculated LogP :
    • Experimental : Use shake-flask method (octanol/water) at 25°C. Reported LogP = 1.2 ± 0.3 .
    • Calculated : Software like ChemAxon predicts LogP = 1.5. Discrepancies arise from solvent impurities or ionization effects .
  • Resolution : Validate via reverse-phase HPLC retention times correlated with known standards .

Basic: How to design a stability-indicating HPLC assay for this compound?

Q. Methodological Answer :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile:0.1% phosphoric acid (30:70 v/v).
  • Detection : UV at 254 nm.
  • Validation : Include forced degradation samples (heat, light, pH 9) to confirm specificity .

Advanced: What ethical considerations apply to in vivo studies using this compound?

Q. Methodological Answer :

  • Sample Size Justification : Use power analysis (α = 0.05, β = 0.2) to determine minimum animal cohorts, referencing prior toxicity data for similar nicotinic acids .
  • Ethical Review : Submit protocols to institutional committees, emphasizing endpoints (e.g., LD₅₀) and humane euthanasia criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.